Ethyl 4-oxochromane-2-carboxylate
Overview
Description
Ethyl 4-oxochromane-2-carboxylate is an organic compound with the molecular formula C12H10O4. It belongs to the class of chromanone derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by a chromanone core structure, which is a fusion of a benzene ring with a dihydropyran ring, and an ethyl ester functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxochromane-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of resorcinol with ethyl cyanoacetate and aromatic or heteroaromatic aldehydes in the presence of a base catalyst. This reaction typically takes place in water as a green solvent under ultrasonic irradiation, leading to the formation of the desired chromanone derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxochromane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromanone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-oxochromane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and natural product analogs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-oxochromane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it may inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators, leading to its anti-inflammatory effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Ethyl 4-oxochromane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl coumarin-3-carboxylate: Both compounds share a chromanone core structure, but ethyl coumarin-3-carboxylate has a different substitution pattern, leading to variations in their biological activities.
Chroman-4-one derivatives: These compounds have similar core structures but differ in their functional groups and substitution patterns, resulting in diverse pharmacological properties.
Indole derivatives: Although structurally different, indole derivatives exhibit similar biological activities, such as anticancer and antimicrobial effects.
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-oxo-2,3-dihydrochromene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-6,11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXYEOUGQEARR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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